

Application Notes and Protocols: NMR and Mass Spectrometry Analysis of Papulacandin C

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Papulacandin C is a member of the papulacandin family of antifungal antibiotics, first isolated from Papularia sphaerosperma.[1][2] These compounds are of significant interest due to their potent activity against various yeasts, including Candida albicans.[2] The papulacandins, including **Papulacandin C**, are complex glycolipids characterized by a diglycoside core linked to a spirocyclic system and esterified with unsaturated fatty acids.[3] Their unique structural features and biological activity make them a subject of interest for antifungal drug development.

This document provides detailed application notes and standardized protocols for the structural elucidation of **Papulacandin C** using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Given the limited availability of high-resolution public data for **Papulacandin C**, this guide also serves as a template for the analysis of similar complex natural products.

Molecular Structure of Papulacandin C

The structure of **Papulacandin C**, established through spectral analysis and chemical degradation, consists of a spirocyclic diglycoside core with two fatty acid chains attached via ester linkages.[3]

Data Presentation



Nuclear Magnetic Resonance (NMR) Data

Detailed high-resolution NMR data for **Papulacandin C** is not readily available in the public domain. The following tables present representative ¹H and ¹³C NMR chemical shifts for the core structural motifs of **Papulacandin C**, based on known values for similar functional groups and compounds. These tables are intended to serve as a guide for the analysis of **Papulacandin C** and related natural products.

Table 1: Representative ¹H NMR Chemical Shifts for **Papulacandin C** Core Structure (in CD₃OD)

Proton	Representative Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Anomeric Protons (Sugar)	4.5 - 5.5	d	7.0 - 8.0
Aromatic Protons	6.5 - 7.5	m	-
Olefinic Protons	5.0 - 6.5	m	-
Carbinol Protons (Sugar)	3.2 - 4.2	m	-
Methylene Protons (Fatty Acid)	1.2 - 1.6	m	-
Methyl Protons (Fatty Acid)	0.8 - 1.0	t	7.0 - 7.5

Table 2: Representative ¹³C NMR Chemical Shifts for **Papulacandin C** Core Structure (in CD₃OD)



Carbon	Representative Chemical Shift (δ, ppm)	
Carbonyl (Ester)	170 - 175	
Aromatic/Olefinic	110 - 160	
Anomeric (Sugar)	95 - 105	
Carbinol (Sugar)	60 - 80	
Methylene (Fatty Acid)	20 - 40	
Methyl (Fatty Acid)	10 - 15	

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is crucial for determining the elemental composition and fragmentation pattern of **Papulacandin C**.

Table 3: Representative High-Resolution Mass Spectrometry Data for Papulacandin C

lon	Calculated m/z	Observed m/z	Fragmentation Pathway
[M+H] ⁺	901.4587	Parent Ion	
[M+Na]+	923.4406	Sodium Adduct	
Fragment 1	Loss of fatty acid chain(s)		
Fragment 2	Cleavage of glycosidic bonds	_	
Fragment 3	Retro-Diels-Alder of sugar moieties	_	

Experimental ProtocolsNuclear Magnetic Resonance (NMR) Spectroscopy



This protocol outlines the general procedure for acquiring 1D and 2D NMR spectra for a complex natural product like **Papulacandin C**.

1. Sample Preparation:

- Dissolve 5-10 mg of purified **Papulacandin C** in approximately 0.5 mL of a suitable deuterated solvent (e.g., methanol-d₄, DMSO-d₆, or chloroform-d).
- Filter the solution into a 5 mm NMR tube.

2. 1D NMR Acquisition:

- Acquire a ¹H NMR spectrum to get an overview of the proton signals.
- Acquire a ¹³C NMR spectrum, often using a proton-decoupled pulse sequence.

3. 2D NMR Acquisition:

- COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, crucial for connecting structural fragments.
- NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and aid in stereochemical assignments.

4. Data Processing and Analysis:

- Process the acquired spectra using appropriate NMR software (e.g., TopSpin, Mnova).
- Integrate ¹H signals and assign chemical shifts relative to the residual solvent peak or an internal standard.
- Analyze 2D spectra to build up the molecular structure by connecting spin systems and fragments.

Mass Spectrometry (MS)

This protocol describes a general method for the analysis of **Papulacandin C** using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Sample Preparation:

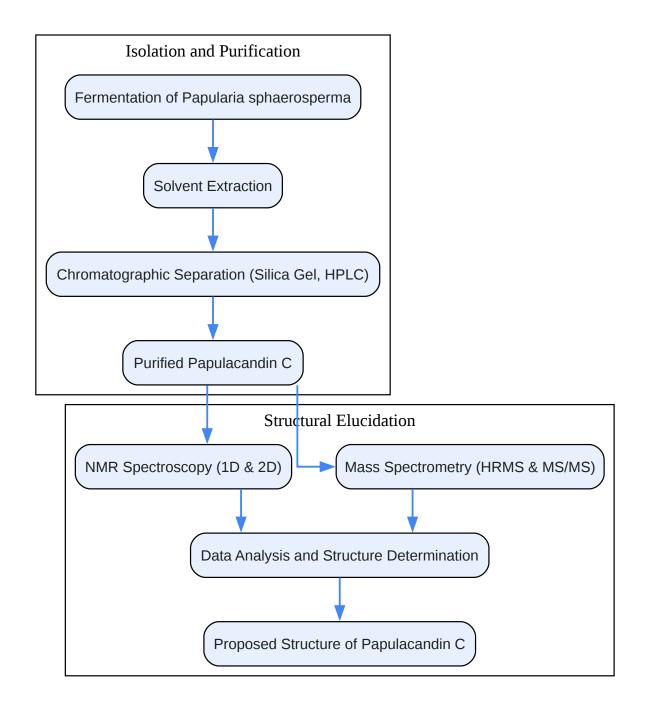


- Prepare a dilute solution of purified **Papulacandin C** (e.g., 10-100 μg/mL) in a solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile).
- 2. Liquid Chromatography:
- Use a reverse-phase C18 column.
- Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- 3. Mass Spectrometry:
- Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
- Acquire data in both positive and negative ion modes.
- Perform MS/MS (tandem mass spectrometry) experiments to induce fragmentation and obtain structural information. Select the parent ion of interest for collision-induced dissociation (CID).
- 4. Data Analysis:
- Determine the accurate mass of the molecular ion to deduce the elemental composition.
- Analyze the MS/MS fragmentation patterns to identify characteristic neutral losses and fragment ions, which can be used to elucidate the structure of different parts of the molecule.

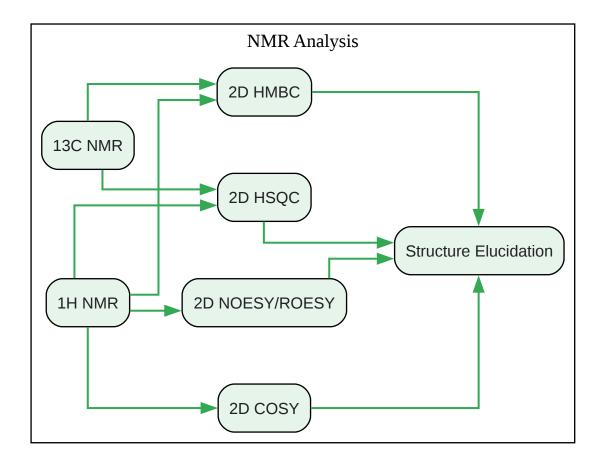
Visualizations

The following diagrams illustrate the general workflow for the analysis of a natural product like **Papulacandin C**.

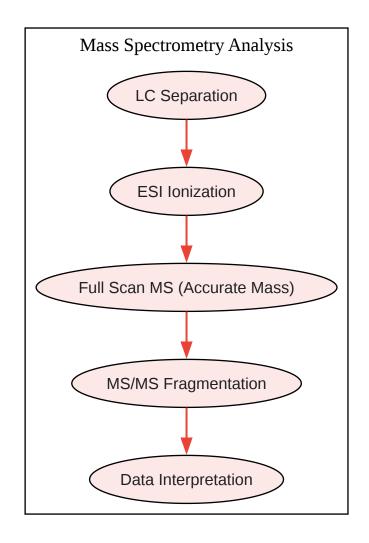












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